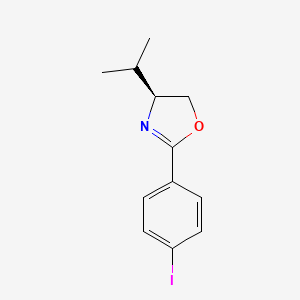![molecular formula C15H10ClFOTe B14231521 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride CAS No. 530112-74-4](/img/structure/B14231521.png)
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride is an organotellurium compound characterized by the presence of a tellurium atom bonded to a fluorophenyl group and a phenylprop-2-enoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride typically involves the reaction of 3-fluorophenyl tellurium trichloride with 3-phenylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle tellurium compounds safely and efficiently is crucial. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Corresponding amides, esters, or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride involves the interaction of the tellurium atom with molecular targets. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or other proteins, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Fluorophenyl)tellanyl-3-phenylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
3-(3-Fluorophenyl)tellanyl-3-phenylprop-2-enoyl bromide: Similar structure but with a bromide group instead of a chloride group.
Uniqueness
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
530112-74-4 |
|---|---|
Fórmula molecular |
C15H10ClFOTe |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)tellanyl-3-phenylprop-2-enoyl chloride |
InChI |
InChI=1S/C15H10ClFOTe/c16-15(18)10-14(11-5-2-1-3-6-11)19-13-8-4-7-12(17)9-13/h1-10H |
Clave InChI |
FSLYVLCUOQZIHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)Cl)[Te]C2=CC=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


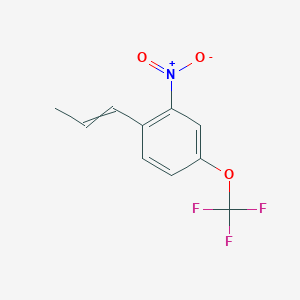
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
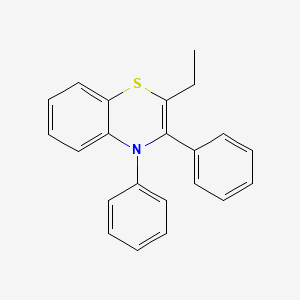
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)

![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
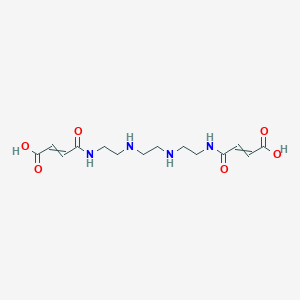
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
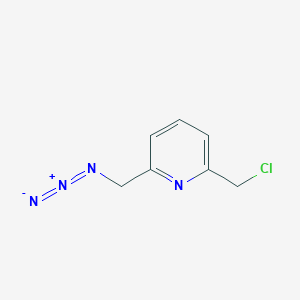
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
